2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(4-BROMOPHENYL)ACETAMIDE
Vue d'ensemble
Description
2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(4-BROMOPHENYL)ACETAMIDE is a useful research compound. Its molecular formula is C22H30BrN3O and its molecular weight is 432.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-bromophenyl)acetamide is 431.15723 g/mol and the complexity rating of the compound is 511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Anti-inflammatory Activities Research has shown that adamantyl and piperazine derivatives possess significant antimicrobial and anti-inflammatory properties. The synthesis of novel adamantyl-triazole derivatives and their evaluation against a range of bacteria and fungi revealed some compounds with potent antibacterial activity, particularly against Gram-positive strains. Additionally, some derivatives demonstrated dose-dependent anti-inflammatory activity in animal models, indicating potential therapeutic applications for conditions involving inflammation and microbial infections (Al-Omar et al., 2010); (Al-Abdullah et al., 2014).
Antihypertensive and Analgesic Effects A derivative identified for its selective inhibition of the T-type calcium channel (Cav3.2) demonstrated in vivo antihypertensive effects in rats, suggesting a potential role in managing hypertension (Giordanetto et al., 2011). Furthermore, adamantyl analogues of paracetamol have been synthesized, exhibiting potent analgesic properties through selective TRPA1 channel antagonism, offering a novel approach to pain management without the typical side effects associated with NSAIDs (Fresno et al., 2014).
Anticancer Activities Novel acetamidothiazole derivatives, incorporating both morpholine and various piperazines, were synthesized and showed promising in vitro anticancer activity against a selection of cancer cell lines, highlighting the potential of adamantyl-piperazine derivatives in oncology (Ali et al., 2013).
Hypoglycemic Activities Certain adamantyl derivatives have been synthesized and tested for their hypoglycemic activities, revealing significant potential in managing diabetes through oral administration. These compounds showed a notable reduction in serum glucose levels in diabetic rats, suggesting a new avenue for diabetes treatment (Al-Abdullah et al., 2015).
Enzyme Inhibition for Neurodegenerative Diseases Exploration of synthetic multifunctional amides as therapeutic agents for Alzheimer's disease through enzyme inhibition revealed moderate potentials and mild cytotoxicity, indicating a promising strategy for developing new drugs against neurodegenerative diseases (Hassan et al., 2018).
Propriétés
IUPAC Name |
2-[4-(1-adamantyl)piperazin-1-yl]-N-(4-bromophenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30BrN3O/c23-19-1-3-20(4-2-19)24-21(27)15-25-5-7-26(8-6-25)22-12-16-9-17(13-22)11-18(10-16)14-22/h1-4,16-18H,5-15H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNAIMVRJCTGOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Br)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.